N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific chemical reactions of this compound could not be found in the available resources.Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer and Antimicrobial Applications
A significant body of research focuses on the anticancer and antimicrobial potential of sulfonamide derivatives. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide and its derivatives, show promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines through interactions with DNA and the activation of caspase-3-like proteases (González-Álvarez et al., 2013). Additionally, novel aminothiazole-paeonol derivatives exhibit high anticancer potential against human gastric and colorectal adenocarcinoma cells, offering a new direction for anticancer agent development (Tsai et al., 2016).
Material Functionalization
Sulfonamide derivatives are also explored for material functionalization. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized for the purpose of modifying polymeric materials, highlighting the versatility of sulfonamide derivatives in enhancing material properties (Hori et al., 2011). This research indicates the potential for sulfonamide derivatives in creating functional materials with tailored properties.
Fluorescent Probes and Optical Properties
Another area of application is the development of fluorescent probes for biological and chemical sensing. N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2,4-dinitrobenzenesulfonamide has been designed as a selective fluorescent probe for detecting glutathione, demonstrating the utility of sulfonamide derivatives in creating sensitive and selective sensors for biological applications (Wang et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary. Some thiazole compounds exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The specific mode of action of the compound would depend on its structure and the target it interacts with.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives can interfere with the synthesis of essential components of bacterial cells, leading to their death .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole derivatives can vary widely depending on their specific structure. Some thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the action of thiazole derivatives can range from antimicrobial to antineoplastic effects, depending on the specific compound and its target .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-10-16(6-7-17(12)20)26(23,24)21-9-8-15-11-25-18(22-15)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQPMKMJCJWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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